pKa Value Differentiates Reactivity and Salt Formation Behavior Relative to Unsubstituted 3-Pyridylacetic Acid
2-(5-Methylpyridin-3-yl)acetic acid exhibits a predicted acid dissociation constant (pKa) of 3.59 ± 0.10 . This value is numerically identical to the predicted pKa of unsubstituted 3-pyridylacetic acid (3.59 ± 0.10) , indicating that the 5-methyl substituent does not significantly alter the intrinsic acidity of the carboxylic acid group. This property is critical for salt formation strategies and ionization state predictions at physiological pH (7.4), where both compounds would exist predominantly (>99.9%) in the ionized carboxylate form.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.59 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-Pyridylacetic acid (CAS 501-81-5): 3.59 ± 0.10 (predicted) |
| Quantified Difference | 0.00 (within experimental error) |
| Conditions | ACD/Labs predicted pKa values; no experimental titration data available |
Why This Matters
Confirms that 5-methyl substitution does not alter carboxylic acid ionization behavior, enabling direct substitution of salt formation and formulation protocols established for the unsubstituted scaffold.
